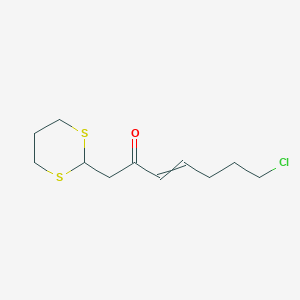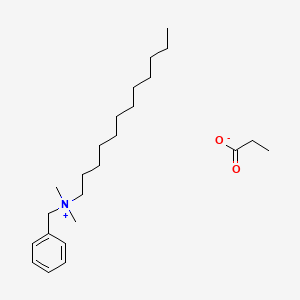
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate is a quaternary ammonium compound known for its antimicrobial and surfactant properties. It is widely used in various industries, including healthcare, food processing, and household products, due to its ability to kill bacteria, viruses, and fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate typically involves the reaction of dodecylamine with benzyl chloride in the presence of a base, followed by quaternization with dimethyl sulfate. The reaction conditions include:
Temperature: 50-70°C
Solvent: Ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Mixing: Dodecylamine and benzyl chloride are mixed in a solvent.
Reaction: The mixture is heated and stirred for several hours.
Quaternization: Dimethyl sulfate is added to the reaction mixture.
Purification: The product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to primary amines under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium iodide, potassium bromide
Major Products
Oxidation: Corresponding oxides and alcohols
Reduction: Primary amines
Substitution: Halogenated quaternary ammonium compounds
Scientific Research Applications
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate is extensively used in scientific research due to its versatile properties:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as an antimicrobial agent.
Medicine: Utilized in the formulation of disinfectants and antiseptics.
Industry: Applied in the production of cleaning agents, fabric softeners, and preservatives.
Mechanism of Action
The compound exerts its effects by disrupting the cell membranes of microorganisms. It targets the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. The molecular pathways involved include:
Membrane Disruption: Interaction with phospholipids in the cell membrane.
Protein Denaturation: Binding to proteins and altering their structure.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges.
Dodecyltrimethylammonium Bromide: Commonly used in surfactant applications.
Uniqueness
N-Benzyl-N,N-dimethyldodecan-1-aminium propanoate stands out due to its specific combination of benzyl and dodecyl groups, which enhance its antimicrobial efficacy and surfactant properties compared to other quaternary ammonium compounds.
Properties
CAS No. |
870077-71-7 |
|---|---|
Molecular Formula |
C24H43NO2 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
benzyl-dodecyl-dimethylazanium;propanoate |
InChI |
InChI=1S/C21H38N.C3H6O2/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;1-2-3(4)5/h13-15,17-18H,4-12,16,19-20H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI Key |
XXNZQEGUMGPICD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


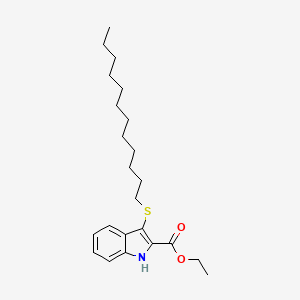
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)
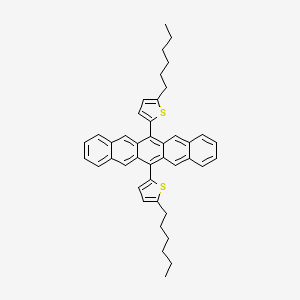
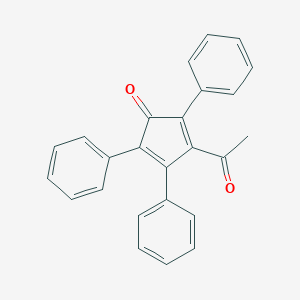
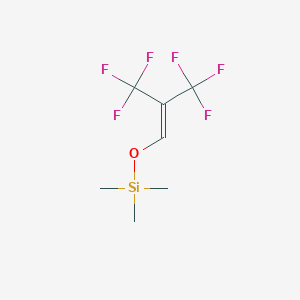
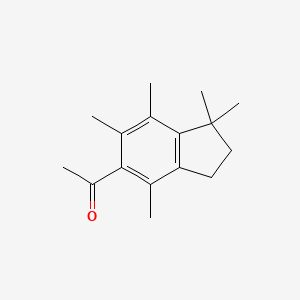
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)
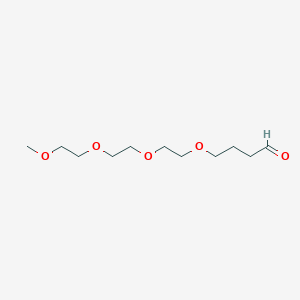
silane](/img/structure/B14180491.png)

